Cas no 2229424-58-0 (1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol)

1-(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol is a specialized organic compound featuring a pyrazole core substituted with a tert-butyl group and a cyclobutylmethanol moiety. Its unique structure makes it valuable in synthetic chemistry, particularly as an intermediate in the development of pharmaceuticals and agrochemicals. The tert-butyl group enhances steric hindrance, potentially improving selectivity in reactions, while the cyclobutylmethanol unit offers versatility for further functionalization. This compound is characterized by its stability under standard conditions and compatibility with a range of synthetic transformations. Its well-defined molecular architecture makes it a useful building block for researchers exploring novel bioactive molecules or materials with tailored properties.
1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol structure
2229424-58-0 structure
Product Name:1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol
CAS No:2229424-58-0
MF:C13H22N2O
MW:222.326583385468
CID:6235530
PubChem ID:165611241
Update Time:2025-10-28

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol
    • 2229424-58-0
    • [1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutyl]methanol
    • EN300-1731041
    • Inchi: 1S/C13H22N2O/c1-12(2,3)11-10(8-15(4)14-11)13(9-16)6-5-7-13/h8,16H,5-7,9H2,1-4H3
    • InChI Key: XCNBJPQSPJHTPZ-UHFFFAOYSA-N
    • SMILES: OCC1(C2=CN(C)N=C2C(C)(C)C)CCC1

Computed Properties

  • Exact Mass: 222.173213330g/mol
  • Monoisotopic Mass: 222.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 38Ų

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol Pricemore >>

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1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol Related Literature

Additional information on 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol

Introduction to 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol (CAS No. 2229424-58-0)

1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol (CAS No. 2229424-58-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The molecular structure of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol is composed of a cyclobutyl ring and a pyrazole moiety, which are both known for their bioactive properties. The cyclobutyl ring provides rigidity and conformational constraints, while the pyrazole moiety, particularly when substituted with tert-butyl and methyl groups, enhances the compound's lipophilicity and metabolic stability. These structural attributes make it an attractive candidate for drug development.

In terms of chemical synthesis, several methods have been reported for the preparation of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol. One common approach involves the coupling of a cyclobutylmethyl halide with a 3-substituted pyrazole derivative using palladium-catalyzed cross-coupling reactions. This method has been optimized to achieve high yields and stereoselectivity, making it suitable for large-scale production. Recent advancements in catalytic systems have further improved the efficiency and environmental sustainability of these synthetic routes.

The biological activities of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol have been extensively studied in various in vitro and in vivo models. One of the most notable findings is its potent anti-inflammatory effects. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammatory responses. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol has also demonstrated significant antioxidant activity. It has been found to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This dual action—anti-inflammatory and antioxidant—further enhances its therapeutic potential in conditions characterized by chronic inflammation and oxidative stress.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at therapeutic doses with no major adverse effects reported. These findings are encouraging and pave the way for more advanced clinical studies.

Beyond its direct therapeutic applications, 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol has also been explored as a lead compound for drug discovery. Its unique structure serves as a scaffold for the development of new derivatives with enhanced pharmacological properties. For instance, modifications to the cyclobutyl ring or the pyrazole moiety can be made to improve potency, selectivity, or pharmacokinetic profiles.

In conclusion, 1-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)cyclobutylmethanol (CAS No. 2229424-58-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its potent anti-inflammatory and antioxidant activities, makes it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential in treating various diseases.

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